molecular formula C16H23ClFNO3 B4019639 1-methyl-2-(1-piperidinyl)ethyl (4-fluorophenoxy)acetate hydrochloride

1-methyl-2-(1-piperidinyl)ethyl (4-fluorophenoxy)acetate hydrochloride

Cat. No. B4019639
M. Wt: 331.81 g/mol
InChI Key: AGCYRPGYAFFLIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "1-methyl-2-(1-piperidinyl)ethyl (4-fluorophenoxy)acetate hydrochloride" often involves multi-step chemical processes. For instance, a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, was synthesized via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (I. Khan et al., 2013). This suggests that the synthesis of our target molecule could also be achieved through a similar strategic combination of reactants, emphasizing the role of piperidine as a key building block.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant interactions that stabilize their structure. For instance, the molecular and crystal structures of 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and its derivatives have been determined, highlighting the influence of intramolecular and intermolecular hydrogen bonds on their conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000). Such studies are critical for understanding the 3D arrangement and potential reactivity of "1-methyl-2-(1-piperidinyl)ethyl (4-fluorophenoxy)acetate hydrochloride".

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds provide insights into potential reactions and applications. For example, the synthesis and in vivo evaluation of compounds like 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate highlight the methodologies for introducing radioactive isotopes into piperidine derivatives for pharmaceutical research (M. Matarrese et al., 2000). This suggests that "1-methyl-2-(1-piperidinyl)ethyl (4-fluorophenoxy)acetate hydrochloride" could similarly undergo modifications to explore its chemical and pharmacological properties.

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting point, and crystalline structure, are often determined through empirical studies. For instance, the synthesis, crystal structure elucidation, and DFT studies of 2-(4-fluorophenoxy) acetic acid provided valuable data on its crystalline structure and stability, offering a template for understanding the physical characteristics of our target molecule (Akhileshwari Prabhuswamy et al., 2021).

properties

IUPAC Name

1-piperidin-1-ylpropan-2-yl 2-(4-fluorophenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3.ClH/c1-13(11-18-9-3-2-4-10-18)21-16(19)12-20-15-7-5-14(17)6-8-15;/h5-8,13H,2-4,9-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYRPGYAFFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)OC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-1-ylpropan-2-yl 2-(4-fluorophenoxy)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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